N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Overview
Description
N-(4-hydroxyphenyl)-4-[5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]butanamide is an anilide.
Biological Activity
N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide, with the CAS Number 303792-75-8, is a complex thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes multiple functional groups that may contribute to its pharmacological properties, making it a candidate for further research in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 428.5 g/mol. Its structural complexity, featuring a thiazolidinone core, suggests potential interactions with biological targets such as proteins and enzymes involved in disease pathways.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazolidinones have been shown to possess antibacterial and antifungal properties. These compounds can inhibit the growth of various pathogens by targeting lipid biosynthesis and modulating membrane properties .
- Anticancer Properties : Some derivatives have demonstrated significant anticancer activity by inducing cell cycle arrest in cancer cells. For instance, compounds similar to the target compound have been reported to induce G0/G1 or G2/M phase arrest in specific cancer cell lines, indicating their potential as anticancer agents .
The exact mechanism of action for this compound is still under investigation; however, structural analogs suggest that these compounds may act by:
- Inhibition of Enzymatic Activity : Similar thiazolidinones have been reported to inhibit key enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
- Modulation of Cell Signaling Pathways : The presence of hydroxy and methoxy groups may enhance binding affinity to specific receptors or proteins involved in cell signaling, potentially leading to altered cellular responses.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of thiazolidinone derivatives. The following table summarizes key findings related to similar compounds:
Compound Name | Biological Activity | Target | IC50 (μM) | Reference |
---|---|---|---|---|
Compound A | Antibacterial | E. coli | 0.125 | |
Compound B | Anticancer | B16F10 | 7.9 | |
Compound C | Antifungal | C. albicans | 0.096 |
Case Studies
- Anticancer Activity : A study evaluating a series of thiazolidinone derivatives found that certain modifications significantly enhanced cytotoxicity against melanoma cells (B16F10). The introduction of specific substituents at the C5 position was crucial for increasing potency .
- Antimicrobial Efficacy : Another research effort identified that thiazolidinone derivatives effectively inhibited the growth of antibiotic-resistant bacterial strains, showcasing their potential as novel antimicrobial agents .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-17-10-4-14(5-11-17)13-18-20(26)23(21(28)29-18)12-2-3-19(25)22-15-6-8-16(24)9-7-15/h4-11,13,24H,2-3,12H2,1H3,(H,22,25)/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERXBCCROVVZJG-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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